3-[(2-BROMOPHENYL)METHOXY]-2-CHLORO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE
Description
3-[(2-BROMOPHENYL)METHOXY]-2-CHLORO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE is a complex organic compound that belongs to the class of chromenone derivatives. This compound is characterized by the presence of bromine, chlorine, and methoxy functional groups attached to a chromenone core. Chromenone derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Properties
IUPAC Name |
3-[(2-bromophenyl)methoxy]-2-chloro-7,8,9,10-tetrahydrobenzo[c]chromen-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16BrClO3/c21-16-8-4-1-5-12(16)11-24-19-10-18-15(9-17(19)22)13-6-2-3-7-14(13)20(23)25-18/h1,4-5,8-10H,2-3,6-7,11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHYZALQWFZPATB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=CC(=C(C=C3OC2=O)OCC4=CC=CC=C4Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16BrClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-BROMOPHENYL)METHOXY]-2-CHLORO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Methoxylation: The methoxy group is introduced via a nucleophilic substitution reaction using sodium methoxide or potassium methoxide.
Chlorination: The chlorine atom is introduced using thionyl chloride or phosphorus pentachloride.
Cyclization: The final step involves the cyclization of the intermediate compounds to form the chromenone core, typically using a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
3-[(2-BROMOPHENYL)METHOXY]-2-CHLORO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the bromine or chlorine positions using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol for methoxylation.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
3-[(2-BROMOPHENYL)METHOXY]-2-CHLORO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-[(2-BROMOPHENYL)METHOXY]-2-CHLORO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Altering Gene Expression: Influencing the expression of genes involved in cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 3-[(2-BROMOPHENYL)METHOXY]-2-CHLORO-6H-BENZO[C]CHROMEN-6-ONE
- 3-[(2-BROMOPHENYL)METHOXY]-2-CHLORO-6H-CHROMEN-6-ONE
Uniqueness
3-[(2-BROMOPHENYL)METHOXY]-2-CHLORO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE is unique due to its specific substitution pattern and the presence of both bromine and chlorine atoms, which confer distinct chemical and biological properties. This compound’s unique structure allows for specific interactions with biological targets, making it a valuable molecule for research and development in various fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
